A Comprehensive Technical Guide to the Physical Properties of (S)-3-(tert-Butylamino)propane-1,2-diol
A Comprehensive Technical Guide to the Physical Properties of (S)-3-(tert-Butylamino)propane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-(tert-Butylamino)propane-1,2-diol is a chiral amino alcohol that serves as a critical building block in the stereoselective synthesis of various pharmaceutical compounds.[1] Its primary significance lies in its role as a key intermediate in the production of beta-adrenergic receptor blockers, a class of drugs widely prescribed for cardiovascular conditions such as hypertension, angina pectoris, and glaucoma.[1][2] The specific stereochemistry of (S)-3-(tert-Butylamino)propane-1,2-diol is paramount, as it directly influences the therapeutic efficacy of the final active pharmaceutical ingredient (API).[1] This technical guide provides an in-depth overview of the core physical properties of (S)-3-(tert-Butylamino)propane-1,2-diol, complete with experimental protocols for their determination and visual workflows to illustrate its synthetic applications.
Core Physical Properties
The physical characteristics of (S)-3-(tert-Butylamino)propane-1,2-diol are fundamental to its handling, purification, and application in synthetic chemistry. A summary of these properties is presented in the table below.
| Physical Property | Value |
| Appearance | Light yellow to brown powder or crystalline solid.[1][3] |
| Molecular Formula | C₇H₁₇NO₂[1] |
| Molecular Weight | 147.22 g/mol [1] |
| Melting Point | 79.0 to 89.0 °C[1][4] |
| Boiling Point | ~257.34 to 262.4 °C (some values are estimates)[4][5] |
| Density | Approximately 1.0 ± 0.1 g/cm³[5] |
| Optical Rotation | [α]20/D ranges from -27.0 to -31.0 degrees (c=2, 1 mol/L HCl)[1][3] |
| Solubility | Soluble in Chloroform, DMSO, Methanol.[6] |
Experimental Protocols
Accurate determination of the physical properties of (S)-3-(tert-Butylamino)propane-1,2-diol is crucial for quality control and process optimization. The following sections detail the methodologies for measuring its key physical constants.
Melting Point Determination
The melting point of a solid is a sensitive indicator of its purity. A sharp melting range typically signifies a high degree of purity.
Methodology:
-
Sample Preparation: A small amount of finely powdered (S)-3-(tert-Butylamino)propane-1,2-diol is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has liquefied are recorded. This range represents the melting point of the substance.
Boiling Point Determination
The boiling point is a key physical constant for liquids and can be determined using various methods. For a high-boiling point solid like (S)-3-(tert-Butylamino)propane-1,2-diol, distillation under reduced pressure is often employed to prevent decomposition. However, an estimated boiling point at atmospheric pressure is often cited. A common laboratory method for determining the boiling point of a small sample is the micro-boiling point or Siwoloboff method.
Methodology:
-
Sample Preparation: A small amount of the substance is placed in a fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed within the fusion tube containing the sample.
-
Heating: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., silicone oil).
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Optical Rotation Measurement
As a chiral compound, (S)-3-(tert-Butylamino)propane-1,2-diol rotates the plane of polarized light. The magnitude and direction of this rotation are characteristic of the enantiomer and are measured using a polarimeter.
Methodology:
-
Solution Preparation: A solution of known concentration of (S)-3-(tert-Butylamino)propane-1,2-diol is prepared in a specified solvent (e.g., 1 M HCl).[1]
-
Polarimeter Calibration: The polarimeter is calibrated using a blank (the pure solvent).
-
Measurement: The prepared solution is placed in a polarimeter cell of a known path length. The angle of rotation of plane-polarized light is measured.
-
Calculation: The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Mandatory Visualizations
Experimental Workflow for Physical Property Determination
The following diagram illustrates the logical flow of experiments to characterize the physical properties of (S)-3-(tert-Butylamino)propane-1,2-diol.
Caption: Workflow for determining key physical properties.
Synthetic Application: Synthesis of Timolol
(S)-3-(tert-Butylamino)propane-1,2-diol is a crucial precursor in the synthesis of the beta-blocker Timolol. The chirality of the final product is directly inherited from this starting material.
Caption: Synthesis of (S)-Timolol.
Conclusion
The physical properties of (S)-3-(tert-Butylamino)propane-1,2-diol are well-defined and critical for its application in pharmaceutical synthesis. Its chirality, as evidenced by its optical rotation, is a key feature that is transferred to the final API, ensuring its therapeutic efficacy. The experimental protocols provided herein offer a standardized approach to verifying these properties, which is essential for quality assurance in a research and drug development setting. The visualized workflows further clarify the logical progression of its characterization and its pivotal role in the synthesis of important medications like Timolol.
References
- 1. Buy (S)-3-(tert-Butylamino)propane-1,2-diol | 30315-46-9 [smolecule.com]
- 2. jmedchem.com [jmedchem.com]
- 3. (S)-(-)-3-tert-Butylamino-1,2-propanediol | 30315-46-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. (S)-3-tert-Butylamino-1,2-propanediol - Safety Data Sheet [chemicalbook.com]
- 5. (S)-3-tert-Butylamino-1,2-propanediol | CAS#:30315-46-9 | Chemsrc [chemsrc.com]
- 6. (S)-3-tert-Butylamino-1,2-propanediol | 30315-46-9 [chemicalbook.com]
